

An In-depth Technical Guide to 3-Methyldihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyldihydro-2H-pyran-4(3H)-one

Cat. No.: B174769

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldihydro-2H-pyran-4(3H)-one, a derivative of the tetrahydropyranone scaffold, is a heterocyclic organic compound of interest in synthetic and medicinal chemistry. The pyran ring is a core structural motif in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities. This guide provides a comprehensive overview of the molecular and physical properties of **3-Methyldihydro-2H-pyran-4(3H)-one**, detailed experimental protocols for the synthesis of related structures, and a summary of the potential biological significance of the broader class of pyran derivatives.

Core Molecular Data

The fundamental properties of **3-Methyldihydro-2H-pyran-4(3H)-one** are summarized in the table below. These data are essential for its application in experimental research and as a building block in organic synthesis.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O ₂	[1]
Molecular Weight	114.14 g/mol	[1]
CAS Number	119124-53-7	[1]
Purity	≥95% (typical commercial)	[1]

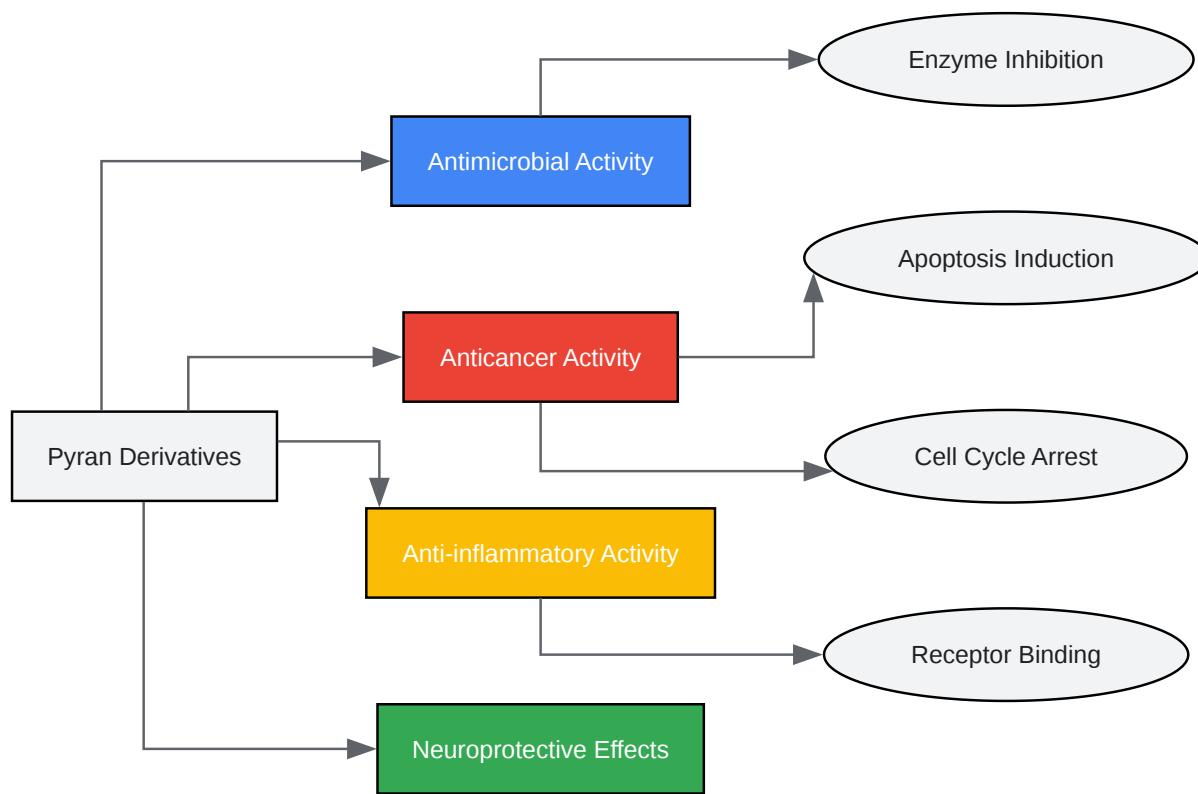
Physicochemical Properties

A compilation of available and analogous physicochemical data is presented below, providing insights into the compound's characteristics.

Property	Value	Notes
Boiling Point	Not specified for 3-methyl derivative. The 2-methyl isomer has a boiling point of 174.9°C at 760 mmHg.	Data for a closely related isomer.
Flash Point	63.5°C	For the 2-methyl isomer.
Density	Not specified for 3-methyl derivative. The 2-methyl isomer has a density of 1.001 g/cm ³ .	Data for a closely related isomer.

Experimental Protocols

While a specific, detailed synthesis protocol for **3-Methyldihydro-2H-pyran-4(3H)-one** is not readily available in the reviewed literature, the synthesis of the parent compound, dihydro-2H-pyran-3(4H)-one, has been well-documented. The following multi-step protocol, adapted from a published procedure, provides a representative pathway for obtaining the tetrahydropyranone core from readily available starting materials.[\[2\]](#)

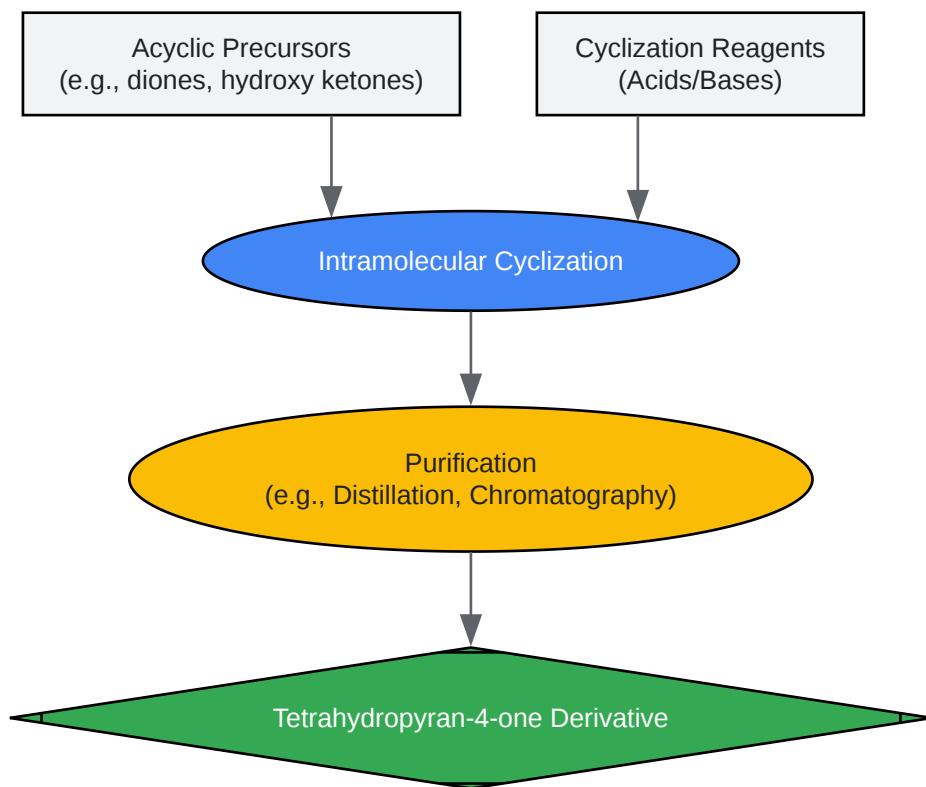

Synthesis of Dihydro-2H-pyran-3(4H)-one[\[2\]](#)

- Preparation of Dimethyl 2,2-dimethoxypentanedioate:
 - A solution of α -ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in methanol (1.2 L) is prepared.
 - Concentrated sulfuric acid (25 mL) is added, and the mixture is refluxed with stirring for 15-20 hours.
 - After cooling, saturated aqueous sodium bicarbonate is carefully added until gas evolution ceases.
 - The solvent is removed in *vacuo*, and the residue is extracted with ethyl acetate (3 x 200 mL).
 - The combined organic extracts are dried and concentrated to yield the product, which is then purified by vacuum distillation.
- Reduction to 2,2-Dimethoxypentane-1,5-diol:
 - To a suspension of lithium aluminum hydride (LiAlH_4 , 73 g) in dry tetrahydrofuran (THF, 1.4 L), a solution of dimethyl 2,2-dimethoxypentanedioate (205 g, 0.93 mol) in dry THF (450 mL) is added dropwise with efficient stirring.
 - The reaction mixture is refluxed for an additional 2 hours and then cooled.
 - A 10% aqueous solution of potassium hydroxide (90 mL) is added dropwise, followed by water (140 mL).
 - The mixture is refluxed for 30 minutes, cooled, and filtered. The precipitate is washed with hot THF.
 - The combined filtrates are concentrated to give the crude diol, which is purified by vacuum distillation.
- Cyclization to 3,3-Dimethoxytetrahydro-2H-pyran:
 - The diol (96.8 g, 0.590 mol) is dissolved in absolute THF (450 mL).

- The pyran ring is closed via mesylation of the corresponding dianion.
- Hydrolysis to Dihydro-2H-pyran-3(4H)-one:
 - The resulting 3,3-dimethoxytetrahydro-2H-pyran (23.5 g, 0.161 mol) is dissolved in dry dichloromethane (80 mL).
 - This solution is added to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL).
 - The mixture is stirred overnight and then evaporated in *vacuo*.
 - The residue is triturated with saturated aqueous sodium bicarbonate (100 mL) and extracted with dichloromethane (3 x 100 mL).
 - The combined organic extracts are dried over sodium sulfate, evaporated, and distilled under vacuum to yield the final product.

Potential Biological Activities and Signaling Pathways

Specific biological activity data for **3-Methyldihydro-2H-pyran-4(3H)-one** is limited. However, the broader class of pyran derivatives is known to exhibit a range of pharmacological effects. These compounds are recognized for their potential as antimicrobial, anticancer, and anti-inflammatory agents.^{[3][4]} The mechanism of action for related pyran-containing compounds is thought to involve interactions with various molecular targets, including enzyme inhibition and receptor binding, which can modulate cellular signaling pathways.^[5] For example, some pyran derivatives have been investigated for their ability to induce apoptosis and cell cycle arrest in cancer cell lines.^[4]



[Click to download full resolution via product page](#)

Caption: Conceptual overview of the potential biological activities of pyran derivatives.

Synthetic Workflow Visualization

The synthesis of tetrahydropyran-4-ones can be achieved through various synthetic strategies. A generalized workflow illustrating a common approach is depicted below.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for producing tetrahydropyran-4-one derivatives.

Conclusion

3-Methyldihydro-2H-pyran-4(3H)-one represents a simple yet potentially valuable scaffold for chemical synthesis and drug discovery. While specific biological data for this particular derivative are scarce, the broader family of pyran-containing molecules has demonstrated significant and diverse bioactivities. The synthetic routes to the core tetrahydropyranone structure are well-established, offering a foundation for the creation of novel analogues for further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemuniverse.com [chemuniverse.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3-Dimethyldihydro-2H-pyran-4(3H)-one | 625099-31-2 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methyldihydro-2H-pyran-4(3H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174769#3-methyldihydro-2h-pyran-4-3h-one-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com